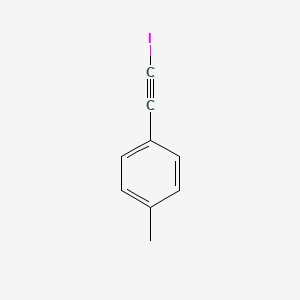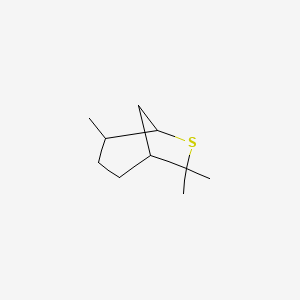
1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Materiales de partida: El intermedio de bromofenil-pirazol y 4-nitrobenzaldehído.
Condiciones de reacción: Otra reacción de condensación, a menudo facilitada por catalizadores ácidos o básicos.
Métodos de producción industrial: La producción industrial puede implicar rutas sintéticas similares pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para mejorar el rendimiento y la pureza.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-nitrofenil)- normalmente implica reacciones orgánicas de varios pasos.
-
Formación del núcleo de pirazol:
Materiales de partida: Hidrato de hidrazina y acetoacetato de etilo.
Condiciones de reacción: La reacción se lleva a cabo en etanol bajo condiciones de reflujo para formar el anillo de pirazol.
Análisis De Reacciones Químicas
Tipos de reacciones: 1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-nitrofenil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo nitro puede reducirse a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de bromo puede sustituirse por otros grupos mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleófila.
Productos principales:
Oxidación: 1H-Pirazol-4-ácido carboxílico, 3-(4-bromofenil)-1-(4-nitrofenil)-.
Reducción: 1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-aminofenil)-.
Sustitución: 1H-Pirazol-4-carboxaldehído, 3-(4-metoxifenil)-1-(4-nitrofenil)-.
Aplicaciones Científicas De Investigación
1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-nitrofenil)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas específicas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-nitrofenil)- depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de los grupos nitrofenilo y bromofenilo puede influir en su afinidad de unión y especificidad.
Objetivos moleculares y vías:
Enzimas: Posibles inhibidores de enzimas involucradas en la inflamación o el crecimiento microbiano.
Receptores: Pueden interactuar con receptores específicos para modular las respuestas celulares.
Comparación Con Compuestos Similares
1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-nitrofenil)- puede compararse con otros derivados de pirazol:
1H-Pirazol-4-carboxaldehído, 3-(4-clorofenil)-1-(4-nitrofenil)-: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que puede alterar su reactividad y actividad biológica.
1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-aminofenil)-: El grupo nitro se reduce a una amina, lo que potencialmente cambia sus propiedades químicas y aplicaciones.
1H-Pirazol-4-carboxaldehído, 3-(4-metilfenil)-1-(4-nitrofenil)-: El grupo metilo puede influir en su hidrofobicidad e interacción con objetivos biológicos.
Singularidad: La combinación de grupos bromofenilo y nitrofenilo en 1H-Pirazol-4-carboxaldehído, 3-(4-bromofenil)-1-(4-nitrofenil)- proporciona un conjunto único de propiedades químicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
647032-15-3 |
|---|---|
Fórmula molecular |
C16H10BrN3O3 |
Peso molecular |
372.17 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1-(4-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10BrN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H |
Clave InChI |
SACVZRJLXWGYEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)
![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)

![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)



![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)


